molecular formula C9H9ClO5S B15252795 (7-Methoxy-1,3-dioxaindan-5-yl)methanesulfonyl chloride

(7-Methoxy-1,3-dioxaindan-5-yl)methanesulfonyl chloride

Cat. No.: B15252795
M. Wt: 264.68 g/mol
InChI Key: VTNLTSSBHBBNMF-UHFFFAOYSA-N
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Description

(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride is an organic compound that belongs to the class of methanesulfonyl chlorides. These compounds are often used as intermediates in organic synthesis due to their reactivity with various nucleophiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride typically involves the reaction of (7-Methoxy-2H-1,3-benzodioxol-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for methanesulfonyl chlorides often involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride can undergo various types of reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: Reacts with water to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: Can be reduced to the corresponding sulfonyl compound using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Pyridine or triethylamine as a base, anhydrous conditions.

    Hydrolysis: Aqueous conditions, often acidic or basic to catalyze the reaction.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Sulfonamides: From reaction with amines.

    Sulfonate Esters: From reaction with alcohols.

    Sulfonothioates: From reaction with thiols.

    Sulfonic Acid: From hydrolysis.

Scientific Research Applications

(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its reactivity.

    Material Science: Used in the modification of polymers and other materials to introduce sulfonyl functional groups.

    Biochemistry: May be used in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of (7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler analog used widely in organic synthesis.

    Tosyl Chloride: Another sulfonyl chloride with a toluene group, used for similar purposes.

    Trifluoromethanesulfonyl Chloride: A more reactive analog due to the electron-withdrawing trifluoromethyl group.

Uniqueness

(7-Methoxy-2H-1,3-benzodioxol-5-yl)methanesulfonylchloride is unique due to the presence of the methoxy and benzodioxole groups, which can impart specific reactivity and properties to the compound. This makes it useful in specialized applications where these functional groups are beneficial.

Properties

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

(7-methoxy-1,3-benzodioxol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C9H9ClO5S/c1-13-7-2-6(4-16(10,11)12)3-8-9(7)15-5-14-8/h2-3H,4-5H2,1H3

InChI Key

VTNLTSSBHBBNMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CS(=O)(=O)Cl

Origin of Product

United States

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